4-(4-(Trifluoromethoxy)phenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
4-(4-(Trifluoromethoxy)phenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct electronic properties, making it a valuable compound for research and industrial applications.
Mechanism of Action
Target of Action
It’s known that trifluoromethoxyphenyl-based compounds can interact with various biological targets, such as the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
It’s known that trifluoromethoxyphenyl-based compounds can influence the energy levels of certain polymers, affecting their electrochromic behaviors .
Biochemical Pathways
It’s known that trifluoromethoxyphenyl-based compounds can influence the electrochemical properties of certain polymers .
Result of Action
It’s known that trifluoromethoxyphenyl-based compounds can influence the color display of certain polymers from reduced to oxidized states .
Action Environment
It’s known that trifluoromethoxyphenyl-based compounds can exhibit stable electrochemical redox properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethoxy)phenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethoxy)phenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Scientific Research Applications
4-(4-(Trifluoromethoxy)phenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as electrochromic devices.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- 3-Methyl-4-{4-[(trifluoromethyl)thio]phenoxy}aniline hemioxalate
Uniqueness
4-(4-(Trifluoromethoxy)phenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its specific trifluoromethoxy substitution, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic modulation, such as in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NOS/c15-14(16,17)19-10-3-1-9(2-4-10)13-11-6-8-20-12(11)5-7-18-13/h1-4,6,8,13,18H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPMFEFHLOIZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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